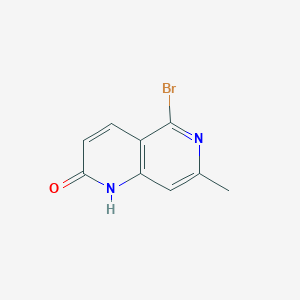

5-溴-7-甲基-1,6-萘啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

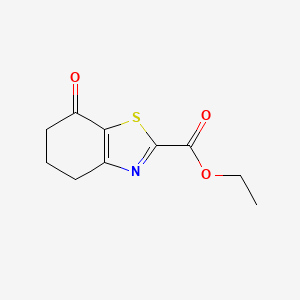

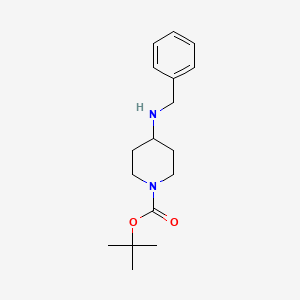

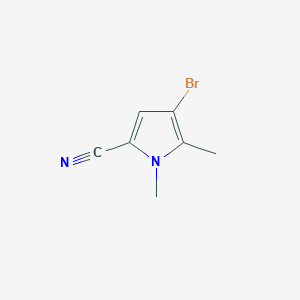

The compound 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a derivative of naphthyridine, which is a class of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system. This particular compound is characterized by the presence of a bromine atom and a methyl group on its naphthyridine skeleton.

Synthesis Analysis

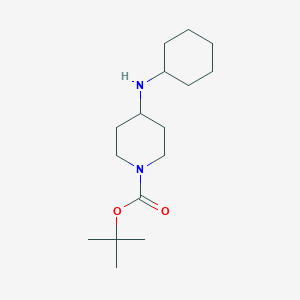

The synthesis of related naphthyridine derivatives has been explored in the literature. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs has been achieved through chemical modification of pyridine derivatives . The process involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation. Although the specific synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a bromination step at the appropriate position on the naphthyridine ring.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a bicyclic ring system with nitrogen atoms at the 1 and 6 positions. The presence of substituents like a bromine atom and a methyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

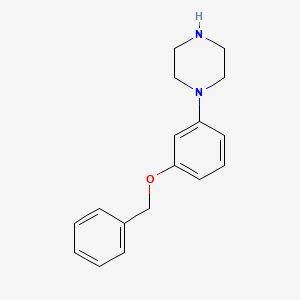

While the provided data does not include specific chemical reactions involving 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one, the synthesis of similar compounds suggests that these molecules can undergo various chemical transformations. For example, the reductive amination of Schiff's bases has been used to synthesize related compounds such as 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine . This method could be indicative of the types of reactions that 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one might participate in, such as reactions involving its amino group or the bromine substituent.

Physical and Chemical Properties Analysis

科学研究应用

合成和生物医学应用

1,6-萘啶-2(1H)-酮是萘啶家族中的一个亚组,由于其作为各种身体受体配体的能力,展示出广泛的生物医学应用。这些化合物的合成方法,从预制的吡啶或吡啶酮环开始,以及它们的不同取代基(在 N1、C3、C4、C5、C7、C8 位),极大地促进了它们的生物医学用途。它们的潜在药学意义通过对超过 17,000 种化合物和超过 1000 篇参考文献(主要是专利)的全面汇编得到强调,展示了它们在生物医学领域的广泛适用性 (Oliveras 等人,2021 年)。

合成和化学选择性

铃木-宫浦反应在 [1,6]-萘啶的化学选择性合成中发挥着关键作用。该反应对溴化物基团表现出优异的选择性,允许在指定位置合成具有特定芳基团的高度取代的萘啶。在一步反应中使用不同的硼酸控制萘啶环上的取代的能力证明了这种合成方法在制造具有所需结构和化学性质的化合物的精确性和适应性 (Kumar & Khan, 2017)。

光谱研究和溶剂相互作用

对 1,6-萘啶衍生物的光谱分析揭示了它们独特的溶剂变色性质和结构动力学。重点研究这些化合物如何与具有不同极性和氢键能力的溶剂相互作用,极大地有助于理解它们在不同化学环境中的行为。该知识对于预测和定制溶质-溶剂相互作用特别有价值,这对于各种化学过程和潜在的药物应用至关重要 (Santo 等人,2003 年)。

结构表征和潜在应用

对 1,6-萘啶-2(1H)-酮衍生物的详细结构表征,如晶体结构分析,提供了对它们的分子构型和潜在生物活性的见解。了解精确的分子结构对于探索和利用这些化合物的药理潜力至关重要,例如它们对某些癌细胞系报道的抗增殖活性 (Guillon 等人,2017 年)。

安全和危害

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. After handling, it is advised to wash skin thoroughly. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, move the person to fresh air and keep at rest in a position comfortable for breathing .

属性

IUPAC Name |

5-bromo-7-methyl-1H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPKBHLDKBMNEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=O)N2)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

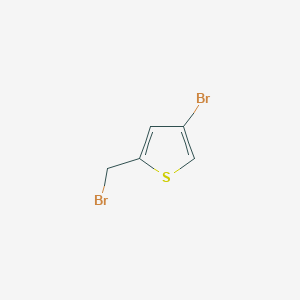

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)